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Compound of Interest

Compound Name: Ahr 13268D
CAS No.: 130838-11-8
Cat. No.: B1665082
Get Quote
. J

Product Identity: AHR-13268D (CAS: 130838-11-8) Primary Mechanism: Histamine Release
Inhibition / Mast Cell Stabilization Target Audience: Researchers in Immunology, Pharmacology,
and Drug Discovery

Part 1: Executive Technical Analysis

AHR-13268D is a potent, orally active antiallergic agent developed by A.H. Robins (now part of
Pfizer legacy). It functions primarily as a mast cell stabilizer and antihistamine, exhibiting an
IC50 of approximately 0.51 nM for histamine release inhibition in rat peritoneal mast cells
(RPMC).[1]

CRITICAL DISAMBIGUATION: The "AHR" Prefix
e The Compound: The "AHR" in AHR-13268D refers to the company code (A.H. Robins).

e The Receptor: It is NOT a ligand for the Aryl Hydrocarbon Receptor (AhR).

o Implication: Researchers searching for AhR agonists/antagonists (e.g., CH-223191, TCDD)
must not confuse this compound with AhR-modulating tools. Using AHR-13268D as a control
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in AhR reporter assays is valid only as a specificity control (to prove an effect is not AhR-
mediated) or as a test for off-target effects, but it has no known affinity for the AhR PAS-B
domain.

Part 2: Core Directive — Negative Control Experiment
Design

To scientifically validate the efficacy of AHR-13268D, one must design an experiment that
rigorously distinguishes its biological activity (inhibition of degranulation) from solvent effects
and basal cellular noise. The gold-standard model is the IgE-mediated Mast Cell Degranulation

Assay using RBL-2H3 cells or primary RPMCs.

1. Experimental Logic & Control Architecture

A robust experimental design requires a "Self-Validating System" where three conditions must
be met simultaneously:

» Basal Stability: Unstimulated cells must show minimal release (<5%).
» Signal Window: Stimulated cells (Vehicle) must show maximal release (>40-50%).

o Dose-Response: The test compound must show concentration-dependent inhibition.
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Control Type

Component

Purpose

Acceptance
Criteria

Negative Control

DMSO (0.1% viv) +

Establishes the

"Maximal Response" (

100% Relative

Release; Cell viability

(vehicle) Antigen )- Accounts for solvent  Sg(os.
toxicity.
Measures
DMSO + Buffer (No _ <10% of
Basal Control (Sham) _ "Background Noise"
Antigen) _ ,
(leaky degranulation). [

Positive Control

Cromolyn Sodium
(100 uM) or
Wortmannin

Validates that the
assay system can be
inhibited.

Significant inhibition (

vs Vehicle).[2]

Specificity Control

Pyrilamine (H1
Antagonist)

Distinguishes between
release inhibition
(stabilization) and

receptor blockade.

Used if measuring

downstream effects.

2. Step-by-Step Protocol: B-Hexosaminidase Release Assay

Standardized for RBL-2H3 Adherent Cell Line

Step 1: Sensitization (Priming)

e Seed RBL-2H3 cells at

cells/well in a 96-well plate.

¢ Incubate overnight with Anti-DNP IgE (0.5 pg/mL) to prime FceRlI receptors.

+ Rationale: Mimics the allergic sensitization phase.

Step 2: Compound Treatment (The Variable)

e Wash cells 2x with Tyrode’s Buffer (pre-warmed) to remove unbound IgE.
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e Add AHR-13268D (Serial dilution: 0.1 nM — 10 pM) in Tyrode’s Buffer.
» Negative Control: Add Tyrode’s + 0.1% DMSO.

o Positive Control: Add Cromolyn Sodium (100 puM).

* Incubate for 15-30 minutes at 37°C.

o Rationale: Allows the drug to intercalate into the membrane or block signaling prior to the
trigger.

Step 3: Stimulation (The Trigger)

o Add DNP-BSA Antigen (100 ng/mL) to all wells except the Basal Control.

* Incubate for 30-60 minutes at 37°C.

e Mechanism:[3][4][5] Cross-linking of IgE-FceRI complexes triggers Calcium influx (
) and granule fusion.

Step 4: Quantification (The Readout)

Transfer supernatant to a fresh plate.

Lyse remaining cell pellet with Triton X-100 (to measure total enzyme content).

Add substrate (p-NAG) to both supernatant and lysate. Incubate 1 hr.

Stop reaction with Glycine buffer (pH 10.7). Read OD at 405 nm.

Step 5: Calculation

Part 3: Visualization & Pathway Analysis
Diagram 1: Mechanism of Action & Inhibition Point

This diagram illustrates the FceRI signaling pathway in mast cells and where AHR-13268D acts
(stabilization of the degranulation machinery) versus where the Negative Control (Vehicle)
allows the pathway to proceed.
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Caption: Figure 1. FceRI signaling cascade showing AHR-13268D inhibition of granule fusion
vs. Vehicle control.

Diagram 2: Experimental Workflow Logic

A flowchart ensuring the validation of the negative control system.
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Caption: Figure 2. Logic flow for the Negative Control Experiment. Validation step is critical
before IC50 calculation.

Part 4: Comparative Data Summary

The following table contrasts AHR-13268D with standard alternatives. Note the superior
potency of AHR-13268D in the RPMC model compared to older stabilizers.
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Cromolyn
_ DMSO
Sodium ) .
Feature AHR-13268D . Ketotifen (Negative
(Positive
Control)
Control)
) Piperidine Chromone Benzocyclohepta
Primary Class o o _ Solvent
Derivative Derivative thiophene
IC50 (RPMC N/A (0%
_ _ 0.51 nM [1] ~5-10 pM ~5-10 nM o
Histamine) Inhibition)
] Mast Cell Chloride Channel  H1 Antagonist + o
Mechanism o . Solubilization
Stabilization Blockade Stabilizer
Oral ) )
) o High (~88%) Low (<1%) High N/A
Bioavailability
_ None (Name
AhR Interaction None None None

coincidence)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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